molecular formula C13H16N2O4 B6434278 N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide CAS No. 96800-58-7

N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide

Cat. No. B6434278
CAS RN: 96800-58-7
M. Wt: 264.28 g/mol
InChI Key: PJVQKQUMEWPAAL-UHFFFAOYSA-N
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Description

The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It contains an oxazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a methoxyphenyl group, which consists of a phenyl group (a ring of six carbon atoms) with a methoxy group (-O-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point and boiling point can be determined using thermal analysis techniques, and the solubility can be determined using solubility tests .

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s worth noting that similar compounds have been reported to act as weak dopamine reuptake inhibitors . This means they could potentially increase the concentration of dopamine in the synaptic cleft, enhancing the signal transmission between neurons.

Pharmacokinetics

Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound could potentially have good bioavailability.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, if the compound is volatile, it may pose an inhalation hazard. If it’s a strong acid or base, it could cause burns .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9(16)14-7-12-8-15(13(17)19-12)10-3-5-11(18-2)6-4-10/h3-6,12H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVQKQUMEWPAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

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